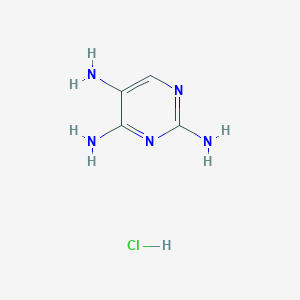
Pyrimidine-2,4,5-triamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine-2,4,5-triamine hydrochloride is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic, nitrogen-containing heterocycles that play a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine-2,4,5-triamine hydrochloride typically involves the reaction of pyrimidine derivatives with amines under specific conditions. One common method involves the hydrogenation of pyrimidine-2,4,5-triamine in the presence of a palladium catalyst (Pd/C) in dimethylformamide (DMF) at 70°C and 20 bar hydrogen pressure for 5-7 hours . The resulting solution is then filtered to remove the catalyst, and the solvent is evaporated to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free synthesis and the use of recyclable catalysts, are being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Pyrimidine-2,4,5-triamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents to the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyrimidine-2,4,5-trione derivatives, while substitution reactions can produce various substituted pyrimidines .
Scientific Research Applications
Pyrimidine-2,4,5-triamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Pyrimidine derivatives are explored for their potential as therapeutic agents in treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of pyrimidine-2,4,5-triamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, pyrimidine derivatives are known to inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, which makes them effective as anticancer and antimicrobial agents .
Comparison with Similar Compounds
Pyrimidine-2,4,5-triamine hydrochloride can be compared with other similar compounds, such as:
Pyrimidine-2,4-diamine: Lacks the additional amine group at the 5-position.
Pyrimidine-2,4,6-triamine: Has an additional amine group at the 6-position.
Pyrimidine-2,4,5-trione: Contains carbonyl groups instead of amine groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C4H8ClN5 |
|---|---|
Molecular Weight |
161.59 g/mol |
IUPAC Name |
pyrimidine-2,4,5-triamine;hydrochloride |
InChI |
InChI=1S/C4H7N5.ClH/c5-2-1-8-4(7)9-3(2)6;/h1H,5H2,(H4,6,7,8,9);1H |
InChI Key |
ABBFPNJYRRSXJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)N)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















